4-Hydroxy-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-Hydroxy-5-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that nitro compounds, like this one, are a very important class of nitrogen derivatives .
Mode of Action
Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds are known to be involved in various biochemical reactions .
Pharmacokinetics
The polar character of the nitro group in nitro compounds typically results in lower volatility and could potentially impact the bioavailability .
Result of Action
4-Hydroxy-5-methoxy-2-nitrobenzoic acid has been reported to have the effect of scavenging hydroxyl radicals and reactive oxygen species . It is used as an antioxidant in food and cosmetics . The compound also reacts with linoleic acid to form phenolic products with antioxidant activity .
Action Environment
The polar character of the nitro group in nitro compounds could potentially influence its interaction with the environment .
Biochemical Analysis
Cellular Effects
It has been suggested that it may have antioxidant properties
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions
Metabolic Pathways
Nitro compounds can be metabolized to dihydroxybenzoic acid by a mono-oxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid typically involves the nitration of 4,5-dimethoxybenzoic acid followed by selective demethylation. One common method involves reacting 4,5-dimethoxy-2-nitrobenzoic acid with a base such as potassium hydroxide in an aqueous solution, followed by acidification with concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-methoxy-2-nitrobenzoic acid: Similar structure but different positioning of functional groups.
5-Methoxy-2-nitrobenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-3-methoxy-2-nitrobenzoic acid: Another positional isomer with distinct chemical properties.
Uniqueness
Its combination of hydroxyl, methoxy, and nitro groups makes it a versatile compound in various chemical reactions and research applications .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-2-4(8(11)12)5(9(13)14)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBNVDGGBJECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453468 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140647-01-4 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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